3-(Pyrimidin-2-yl)oxolan-3-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

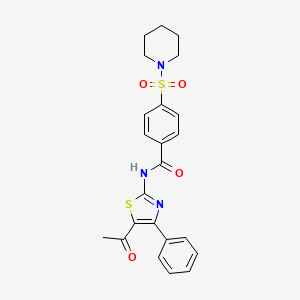

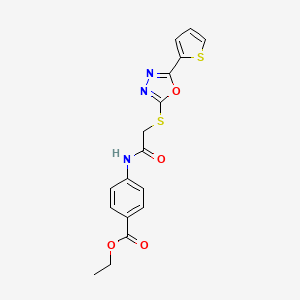

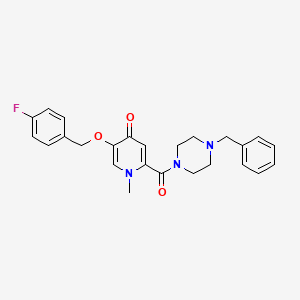

3-(Pyrimidin-2-yl)oxolan-3-amine hydrochloride is a chemical compound with the molecular formula C8H12ClN3O and a molecular weight of 201.65 . It is intended for research use only and is not suitable for human or veterinary use.

Synthesis Analysis

The synthesis of similar compounds, such as novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives, has been achieved using two methods: a classical method using trimethylamine and a method using magnesium oxide nanoparticles . Another study proposed a convenient and affordable synthetic pathway for obtaining new α-aminoamidines starting from aminonitriles . These α-aminoamidines can be applied as substrates for further transformations and synthesis of imidazole- and pyrimidine-containing building blocks .Molecular Structure Analysis

The molecular structure of 3-(Pyrimidin-2-yl)oxolan-3-amine hydrochloride is represented by the molecular formula C8H12ClN3O . Unfortunately, detailed structural information such as bond lengths and angles are not available in the retrieved sources.Chemical Reactions Analysis

While specific chemical reactions involving 3-(Pyrimidin-2-yl)oxolan-3-amine hydrochloride are not mentioned in the retrieved sources, related compounds such as novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives have been synthesized using trimethylamine and magnesium oxide nanoparticles .Aplicaciones Científicas De Investigación

PLK4 Inhibitors for Cancer Treatment

Pyrimidin-2-amine derivatives, such as “3-(Pyrimidin-2-yl)oxolan-3-amine hydrochloride”, have been identified as potent inhibitors of PLK4 . PLK4 is a serine/threonine protein kinase that plays a crucial role in centriole duplication, which is significant for maintaining genome integrity . Overexpression of PLK4 has been detected in a variety of cancers, making it a promising anticancer target .

Synthesis of Bioactive Compounds

Pyrimidin-2-amine derivatives can be synthesized using various methods, including the use of magnesium oxide nanoparticles . These compounds have shown potential in the synthesis of bioactive compounds such as imidazolidine- and tetrahydropyrimidine-2-thione derivatives, chromeno [4,3-b]chromen-6-one derivatives, and spiro [indoline-3,4’-[1,3]dithiine] derivatives .

Anti-Inflammatory Activities

Pyrimidines, including pyrimidin-2-amine derivatives, have demonstrated anti-inflammatory effects . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Antibacterial and Antifungal Activities

Pyrimidin-2-amine derivatives have shown antibacterial and antifungal activities against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species . The minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and minimum fungicidal concentration (MFC) parameters were evaluated, and derivative IIC showed the highest activity (MIC 16–128 μg/mL), which can be attributed to its structure .

Antioxidant Activities

The antioxidant property of the derivatives was studied by using the DPPH (2,2-diphenylpicrylhydrazyl) method, and the results showed that the evaluated IC50 value was close to the IC50 value of ascorbic acid (4.45–4.83 μg/mL) .

Anticancer Activities

These compounds possess more cytotoxic activity than the reference drug (i.e., imatinib). Furthermore, compound IIB gives ten-fold lower IC50 values (0.229 μM) than imatinib (2.479 μM) when tested against (A549) lung cancer cell lines employing MTT assay .

Mecanismo De Acción

Target of Action

The primary target of 3-(Pyrimidin-2-yl)oxolan-3-amine hydrochloride is the serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .

Mode of Action

It is known that the compound interacts with its target, plk4, and inhibits its activity . This inhibition disrupts the process of centriole duplication, which can lead to cell cycle arrest and apoptosis in cancer cells .

Biochemical Pathways

The compound affects the pathway of centriole duplication by inhibiting PLK4 . This disruption can lead to cell cycle arrest and apoptosis, thereby inhibiting the proliferation of cancer cells .

Pharmacokinetics

It is known that the compound exhibits good plasma stability and liver microsomal stability . These properties suggest that the compound may have good bioavailability.

Result of Action

The inhibition of PLK4 by 3-(Pyrimidin-2-yl)oxolan-3-amine hydrochloride leads to disruption of centriole duplication . This can result in cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their proliferation .

Propiedades

IUPAC Name |

3-pyrimidin-2-yloxolan-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O.ClH/c9-8(2-5-12-6-8)7-10-3-1-4-11-7;/h1,3-4H,2,5-6,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCVCKDMWDCNAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(C2=NC=CC=N2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pyrimidin-2-yl)oxolan-3-amine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2839031.png)

![[2-(2,5-Difluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2839040.png)

![N-[5-Oxo-1-(2-phenoxyethyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2839043.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2839045.png)

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[1-(4-fluorophenyl)ethyl]thiophene-2-carboxamide](/img/structure/B2839050.png)